N,N-dibenzyl-3-(dimethylamino)benzamide
Description
The exact mass of the compound this compound is 344.188863393 g/mol and the complexity rating of the compound is 404. The solubility of this chemical has been described as 4.2 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N,N-dibenzyl-3-(dimethylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O/c1-24(2)22-15-9-14-21(16-22)23(26)25(17-19-10-5-3-6-11-19)18-20-12-7-4-8-13-20/h3-16H,17-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXJVNQSLQOPVNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47199906 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Q & A
Q. What are the standard synthetic routes for N,N-dibenzyl-3-(dimethylamino)benzamide?
The synthesis typically involves a multi-step process:
- Step 1: Preparation of the benzamide core via coupling of 3-(dimethylamino)benzoic acid with benzylamine derivatives.
- Step 2: N,N-dibenzylation using benzyl halides under basic conditions (e.g., K₂CO₃ in DMF) .
- Critical factors: Temperature control (60–80°C) and stoichiometric excess of benzylating agents to ensure complete substitution .
- Validation: Reaction progress is monitored via TLC or HPLC, with final purification by column chromatography .
Q. Which analytical techniques are essential for characterizing this compound?
Key methods include:
- NMR spectroscopy (¹H, ¹³C) to confirm substitution patterns and benzyl group integration .
- FT-IR for identifying amide C=O stretches (~1650 cm⁻¹) and dimethylamino N-H vibrations .
- Mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns .
- XRD (if crystalline) for structural elucidation .
Q. How does the dimethylamino group influence physicochemical properties?
The dimethylamino moiety:
- Enhances solubility in polar solvents (e.g., DMSO, methanol) due to its basicity .
- Affects pKa (~8.5–9.0), influencing protonation states under physiological conditions .
- Modulates electronic properties, as shown in DFT studies where polar solvents increase molecular polarization .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
Advanced strategies include:
- Solvent optimization: Replacing DMF with THF or acetonitrile to reduce side reactions .
- Catalysis: Using Pd-based catalysts for selective benzylation, improving atom economy .
- Flow chemistry: Continuous reactors enhance reproducibility and scalability for multi-step syntheses .
- Computational modeling: DFT calculations predict optimal reaction pathways and transition states .
Q. What methodologies resolve contradictions in biological activity data?
To address variability in bioassay results:
- Dose-response profiling: Establish EC₅₀/IC₅₀ values across multiple assays (e.g., enzyme inhibition, receptor binding) .
- Metabolite screening: Use LC-MS to identify degradation products or active metabolites that may confound results .
- Structural analogs: Compare activity with derivatives lacking the dibenzyl or dimethylamino groups to isolate pharmacophores .
Q. How does steric hindrance from N,N-dibenzyl groups affect reactivity?
The bulky benzyl substituents:
- Reduce nucleophilic attack at the amide carbonyl, as shown in comparative hydrolysis studies .
- Limit rotational freedom, confirmed by variable-temperature NMR and molecular dynamics simulations .
- Influence crystal packing, as observed in XRD data for similar dibenzylated amides .
Methodological Challenges and Solutions
Handling instability during storage:
- Problem: Degradation via oxidation of the dimethylamino group.
- Solution: Store under inert gas (N₂/Ar) at –20°C, with antioxidants (e.g., BHT) in solution .
Designing SAR studies for biological targets:
- Approach: Synthesize analogs with:
- Varied benzyl substituents (e.g., electron-withdrawing groups) .
- Alternative amino groups (e.g., pyrrolidino vs. dimethylamino) .
- Data analysis: Use QSAR models to correlate structural features with activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
